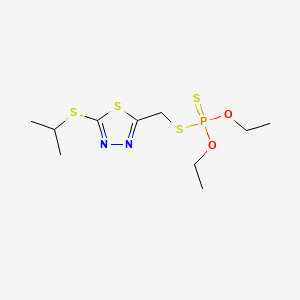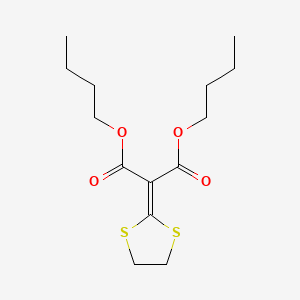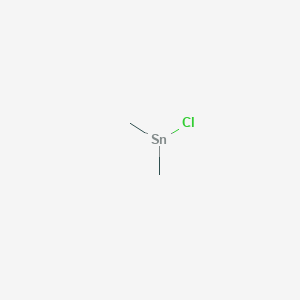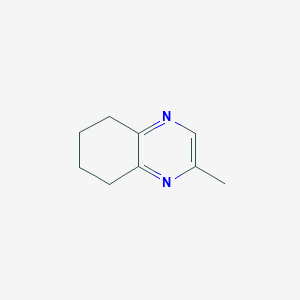
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphorodithioate group and a thiadiazole ring. This compound is often used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester typically involves the reaction of diethyl phosphorodithioate with a thiadiazole derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction pathway chosen.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and as an additive in lubricants and other industrial products.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester involves its interaction with specific molecular targets. The phosphorodithioate group can interact with metal ions, while the thiadiazole ring can participate in various biochemical pathways. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphorodithioate: A simpler analog with similar chemical properties.
Phosphorodithioic acid, O,O-diethyl ester: Another related compound with a similar structure but lacking the thiadiazole ring.
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3
Propriétés
Numéro CAS |
38091-00-8 |
|---|---|
Formule moléculaire |
C10H19N2O2PS4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
diethoxy-[(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H19N2O2PS4/c1-5-13-15(16,14-6-2)17-7-9-11-12-10(19-9)18-8(3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
SVSQVSIYIUNRLH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SCC1=NN=C(S1)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)


![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)

![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)







![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
